Ent-diltiazem hydrochloride

Calcium channel pharmacology Radioligand binding Stereoselectivity

Choose Ent-diltiazem hydrochloride (CAS 42399-54-2) as your critical (R,R)-stereoisomer negative control for L-type calcium channels, boasting a high affinity at CNG channels (IC50 0.2-3.2 µM) unmatched by the clinical D-cis isomer. Essential reference standard (Diltiazem Impurity 5 HCl) for validated chiral HPLC methods, ensuring ANDA/DMF compliance. Avoid pharmacologically invalid generic substitutions — this ≥98% purity research tool guarantees exclusive, stereospecific target engagement in your cardiac and mitochondrial studies.

Molecular Formula C22H27ClN2O4S
Molecular Weight 451 g/mol
CAS No. 42399-54-2
Cat. No. B108490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnt-diltiazem hydrochloride
CAS42399-54-2
Synonyms(2R-cis)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-Benzothiazepin-4(5H)-one Monohydrochloride;  Diltiazem Impurity
Molecular FormulaC22H27ClN2O4S
Molecular Weight451 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
InChIInChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m0./s1
InChIKeyHDRXZJPWHTXQRI-JUDYQFGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ent-diltiazem Hydrochloride (CAS 42399-54-2): Stereochemically Defined Reference Standard and Pharmacological Probe


Ent-diltiazem hydrochloride (CAS 42399-54-2), also known as (R,R)-diltiazem hydrochloride or L-cis-diltiazem, is a stereoisomer of the clinically used calcium channel blocker diltiazem [1]. It is a hydrochloride salt resulting from the reaction of equimolar amounts of ent-diltiazem and hydrogen chloride, with the molecular formula C22H26N2O4S·HCl and a molecular weight of 450.98 g/mol . Unlike its therapeutically active enantiomer diltiazem (d-cis, 2S,3S), ent-diltiazem possesses the (2R,3R) configuration and exhibits markedly distinct pharmacological properties, serving primarily as a research tool for stereoselective pharmacology studies and as a pharmaceutical reference standard [2]. The compound demonstrates high aqueous solubility (>10 mg/mL) and is available at ≥98% purity from multiple commercial sources .

Why Generic Substitution Fails for Ent-diltiazem Hydrochloride: Stereochemical Determinants of Pharmacological Activity


Generic substitution between ent-diltiazem hydrochloride (L-cis, 2R,3R) and its clinically used enantiomer diltiazem (D-cis, 2S,3S) is pharmacologically invalid due to profound stereospecific differences in target engagement. Radioligand binding studies reveal that only the D-cis isomer interacts with high affinity at L-type calcium channel receptors in cardiac sarcolemma (KD = 120 nM), while the L-cis isomer shows negligible binding at this therapeutic target [1]. Conversely, L-cis-diltiazem selectively inhibits cyclic nucleotide-gated (CNG) channels at micromolar concentrations—a property not shared by the D-cis enantiomer [2]. These stereospecific pharmacological divergences extend across multiple molecular targets, including mitochondrial Na⁺-Ca²⁺ exchange, coronary vasodilation, and antiarrhythmic efficacy, making the two enantiomers non-interchangeable for both research and reference standard applications [1]. The differential pharmacological fingerprint of ent-diltiazem underscores why stereochemical identity verification is essential in analytical method development and why this compound serves as a critical negative control in calcium channel pharmacology studies [3].

Ent-diltiazem Hydrochloride (CAS 42399-54-2): Quantified Differential Evidence for Scientific Selection


L-Type Calcium Channel Binding: Ent-diltiazem (L-cis) vs. Diltiazem (D-cis) Receptor Affinity

Ent-diltiazem hydrochloride (L-cis isomer, 2R,3R) demonstrates negligible binding affinity for L-type calcium channel receptors compared to its enantiomer diltiazem (D-cis, 2S,3S). In radioligand binding studies using guinea-pig heart sarcolemma preparations, only the D-cis isomer interacted with high affinity, exhibiting a dissociation constant KD of 120 nM [1]. The L-cis isomer showed no measurable high-affinity interaction at therapeutically relevant concentrations. All four stereoisomers (D-cis, L-cis, D-trans, L-trans) completely inhibit D-cis-[³H]diltiazem binding to rabbit T-tubule calcium channels, with potency ranking D-cis > L-cis > D-trans = L-trans [2]. However, unlike D-cis, the L-cis isomer fails to stimulate (+)-[³H]PN200-110 dihydropyridine binding at 37°C, instead exhibiting inhibition, further confirming its distinct allosteric modulation profile [2].

Calcium channel pharmacology Radioligand binding Stereoselectivity Cardiac sarcolemma

Mitochondrial Na⁺-Ca²⁺ Exchange Inhibition: (+)-Optical Isomers vs. (−)-Optical Isomers

Ent-diltiazem (L-cis, belonging to the (−)-optical isomer series) is ineffective at inhibiting mitochondrial Na⁺-Ca²⁺ exchange, in stark contrast to the (+)-optical isomers including the clinically used D-cis form. In studies using guinea-pig heart and liver mitochondria, both the (+)-cis and (+)-trans isomers of diltiazem inhibited Na⁺-Ca²⁺ exchange with comparable potency, exhibiting IC50 values of 10-20 μM [1]. By contrast, the (−)-optical isomers, which include ent-diltiazem (L-cis), were ineffective at concentrations up to 200 μM (IC50 > 200 μM) [1]. This represents a greater than 10- to 20-fold potency differential between the enantiomeric series for this mitochondrial target.

Mitochondrial calcium transport Na-Ca exchanger Cardioprotection Stereospecific pharmacology

Antiarrhythmic Efficacy and Coronary Vasodilation: D-cis (Diltiazem) vs. L-cis (Ent-diltiazem) in Reperfusion Arrhythmia Model

In a direct head-to-head comparison using an isolated retrograde-perfused rat heart model with transient coronary artery occlusion, D-diltiazem (D-cis) and L-diltiazem (L-cis, ent-diltiazem) exhibited markedly different pharmacological profiles. Pre-ischemic administration of D-diltiazem at 5 × 10⁻⁷ M and 5 × 10⁻⁶ M reduced the incidence of reperfusion-induced ventricular fibrillation (RVF) to 0% (from 60% in controls), while L-diltiazem required a 10-fold higher concentration (5 × 10⁻⁶ M) to achieve comparable protection, being ineffective at 5 × 10⁻⁷ M (67% RVF incidence) [1]. Additionally, D-diltiazem at 5 × 10⁻⁷ M and 5 × 10⁻⁶ M significantly increased coronary flow from 11.5 ± 1.9 mL/min to 15.3 ± 1.6 mL/min and 15.2 ± 1.0 mL/min (p<0.05), whereas the L-isomer at identical doses produced no alteration in coronary flow [1]. D-diltiazem at 5 × 10⁻⁶ M also elevated ischemic myocardial ATP content from 11.1 ± 3.7 μmol/g dry weight to 17.9 ± 3.4 μmol/g dry weight (p<0.05); L-isomer treatment failed to significantly increase ATP content [1].

Reperfusion arrhythmia Coronary flow Ischemia-reperfusion injury Cardiovascular pharmacology

Cyclic Nucleotide-Gated (CNG) Channel Inhibition: L-cis (Ent-diltiazem) as a Selective Pharmacological Probe

Ent-diltiazem hydrochloride (L-cis-diltiazem) functions as a selective inhibitor of cyclic nucleotide-gated (CNG) channels, blocking rod-type CNGA1, olfactory-type CNGA2, and cone-type CNGA3 channels at micromolar concentrations . Quantitative pharmacology data from the IUPHAR/BPS Guide to Pharmacology indicate that L-cis-diltiazem blocks CNG channels with pIC50 values of 5.5-6.7 (corresponding to IC50 of 0.2-3.2 μM) depending on subunit composition and membrane potential [1]. Critically, the D-cis enantiomer (diltiazem) that is used therapeutically as an L-type calcium channel blocker is much less effective at blocking CNG channels [2]. In functional tissue studies, L-cis-diltiazem at 50 μM produced complete blockade of CNG channel-mediated urethral relaxation induced by soluble guanylate cyclase activation, confirming its utility as a specific CNG channel inhibitor in intact tissue preparations [3].

CNG channels Photoreceptor physiology Ion channel pharmacology Neuroprotection

Analytical Reference Standard Application: Chiral Purity Determination in Diltiazem Pharmaceutical Analysis

Ent-diltiazem hydrochloride (CAS 42399-54-2) is commercially utilized as a pharmaceutical impurity reference standard for the chiral purity determination of diltiazem drug substance and formulations [1]. The compound serves as Diltiazem Impurity 5 HCl in pharmacopeial contexts and is employed as a system suitability standard for stereoselective HPLC method validation . Regulatory-grade analytical data, including Certificates of Analysis (COA) with detailed characterization (≥98% purity, full spectroscopic confirmation), support ANDA and DMF submissions [2]. The availability of ent-diltiazem as a defined, high-purity reference material enables quantitative determination of chiral purity in diltiazem batches, a critical quality attribute given that the (2S,3S) D-cis configuration is required for therapeutic calcium channel blocking activity while the (2R,3R) L-cis enantiomer is pharmacologically distinct and considered an impurity [1].

Chiral chromatography Pharmaceutical impurity profiling Method validation Quality control

Optimal Research and Industrial Application Scenarios for Ent-diltiazem Hydrochloride (CAS 42399-54-2)


Stereochemical Negative Control in L-Type Calcium Channel Pharmacology Studies

Ent-diltiazem serves as the essential stereochemical negative control in experiments designed to validate target specificity at L-type calcium channels. Given that D-cis-diltiazem binds with high affinity (KD = 120 nM) to cardiac sarcolemmal calcium channel receptors while ent-diltiazem (L-cis) exhibits negligible binding at the same site, researchers can use this compound to distinguish specific calcium channel-mediated effects from off-target activities . This application is critical in studies of excitation-contraction coupling, vascular smooth muscle physiology, and drug screening campaigns where confirming target engagement stereospecificity is required for robust data interpretation .

Selective Pharmacological Probe for Cyclic Nucleotide-Gated (CNG) Channel Research

Ent-diltiazem is the preferred pharmacological tool for selective inhibition of CNG channels (CNGA1, CNGA2, CNGA3) in electrophysiology and tissue physiology experiments. With pIC50 values of 5.5-6.7 (IC50 0.2-3.2 μM) against recombinant CNG channels and demonstrated functional blockade in intact tissue at 50 μM, this compound enables researchers to interrogate CNG channel contributions in retinal phototransduction, olfactory signal transduction, and cyclic nucleotide-mediated smooth muscle relaxation . The stereoselectivity for L-cis over D-cis for CNG channel blockade makes ent-diltiazem particularly valuable in systems where L-type calcium channels are also present, as the minimal calcium channel cross-reactivity reduces confounding pharmacological effects .

Pharmaceutical Chiral Purity Reference Standard for Diltiazem Quality Control

In pharmaceutical analytical laboratories, ent-diltiazem hydrochloride (≥98% purity) is employed as a certified reference standard for the development, validation, and routine execution of stereoselective HPLC methods for diltiazem drug substance and finished product testing . The compound serves as the quantitative marker for Diltiazem Impurity 5 HCl, enabling accurate determination of enantiomeric purity—a critical quality attribute given that therapeutic activity resides exclusively in the D-cis (2S,3S) enantiomer . This application supports ANDA/DMF regulatory submissions, stability studies, and batch release testing in cGMP environments where chiral impurity profiling is mandated by pharmacopeial monographs [5].

Stereochemical Probe for Mitochondrial Na⁺-Ca²⁺ Exchanger Pharmacology

Ent-diltiazem (as a (−)-optical isomer) serves as a stereochemical control compound in studies investigating the pharmacology of the mitochondrial Na⁺-Ca²⁺ exchanger. While (+)-optical isomers of diltiazem inhibit Na⁺-Ca²⁺ exchange with IC50 values of 10-20 μM, ent-diltiazem and other (−)-optical isomers are ineffective at concentrations up to 200 μM, providing a greater than 10-fold selectivity window . This stereospecific pharmacology enables researchers to validate that observed mitochondrial calcium handling effects are mediated through specific exchanger interactions rather than nonspecific membrane effects. Applications include studies of ischemia-reperfusion injury, mitochondrial permeability transition, and cardiomyocyte calcium homeostasis where the Na⁺-Ca²⁺ exchanger is a key regulatory node .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ent-diltiazem hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.